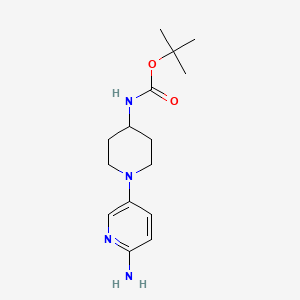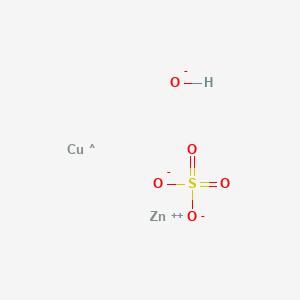
Copper zinc hydroxide sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper zinc hydroxide sulfate is a compound that combines copper, zinc, hydroxide, and sulfate ions It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper zinc hydroxide sulfate can be synthesized through various methods. One common method involves the reaction of copper sulfate and zinc sulfate with sodium hydroxide. The reaction typically occurs in an aqueous solution, where the hydroxide ions precipitate the copper and zinc ions as hydroxides, which then react with sulfate ions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the controlled addition of sodium hydroxide to a mixed solution of copper sulfate and zinc sulfate. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of a uniform product. The resulting precipitate is then filtered, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Copper zinc hydroxide sulfate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where copper and zinc ions change their oxidation states.
Substitution Reactions: It can undergo substitution reactions where hydroxide or sulfate ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other metal salts. The reactions typically occur under aqueous conditions, with temperature and pH being critical factors.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid can produce copper chloride, zinc chloride, and water.
Scientific Research Applications
Copper zinc hydroxide sulfate has a wide range of scientific research applications, including:
Environmental Remediation: It is used in the removal of heavy metals and other contaminants from water and soil.
Catalysis: The compound serves as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Biological Applications: It is studied for its potential antimicrobial properties and its role in biological systems.
Industrial Applications: this compound is used in the production of pigments, coatings, and other materials.
Mechanism of Action
The mechanism of action of copper zinc hydroxide sulfate involves its interaction with various molecular targets and pathways. In environmental remediation, the compound adsorbs heavy metals and other contaminants, facilitating their removal from water and soil. In catalysis, it provides active sites for chemical reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
Copper Hydroxide: Similar in composition but lacks zinc, making it less versatile in certain applications.
Zinc Hydroxide: Similar in composition but lacks copper, which affects its catalytic properties.
Copper Sulfate: Contains copper and sulfate but lacks hydroxide and zinc, limiting its use in certain reactions.
Uniqueness
Copper zinc hydroxide sulfate is unique due to its combination of copper, zinc, hydroxide, and sulfate ions. This combination provides a balance of properties that make it suitable for a wide range of applications, from environmental remediation to catalysis and beyond.
Properties
CAS No. |
55072-57-6 |
|---|---|
Molecular Formula |
CuHO5SZn- |
Molecular Weight |
242.0 g/mol |
InChI |
InChI=1S/Cu.H2O4S.H2O.Zn/c;1-5(2,3)4;;/h;(H2,1,2,3,4);1H2;/q;;;+2/p-3 |
InChI Key |
NDVAALVWKCPETR-UHFFFAOYSA-K |
Canonical SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Cu].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


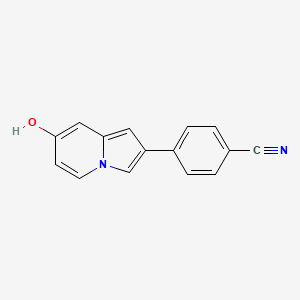
![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)
![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)
![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)
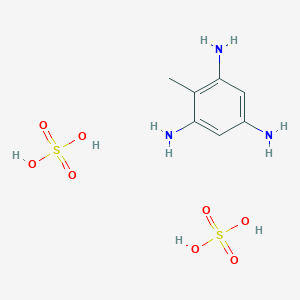
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)

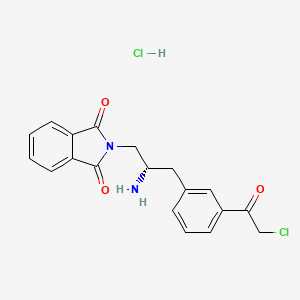
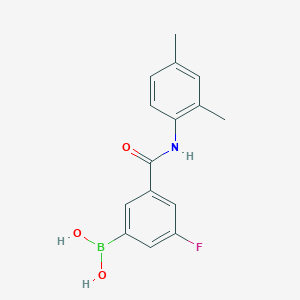
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
